![molecular formula C16H11FN4OS B286914 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286914.png)
3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound used in scientific research. It is a heterocyclic compound that contains both a triazole and thiadiazole ring in its structure. This compound has been studied for its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are necessary for the growth and survival of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have both biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In bacteria and fungi, it has been shown to inhibit the growth and replication of these organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a selective inhibitor of certain enzymes or proteins. This can allow for more targeted and specific research. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in the research.
Direcciones Futuras
There are several potential future directions for research involving 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a herbicide or fungicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-aminophenyl-6-bromo-1,2,4-triazole-5-thiol with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions to yield the desired product.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit the growth of certain bacteria and fungi. In agriculture, it has been studied for its potential as a herbicide and fungicide.
Propiedades
Fórmula molecular |
C16H11FN4OS |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4OS/c17-12-6-4-5-11(9-12)15-18-19-16-21(15)20-14(23-16)10-22-13-7-2-1-3-8-13/h1-9H,10H2 |
Clave InChI |
DKLRFNCDNZTAAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



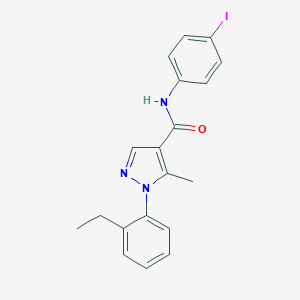
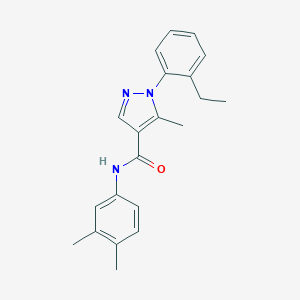
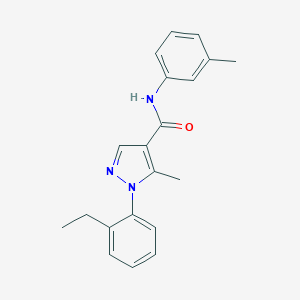
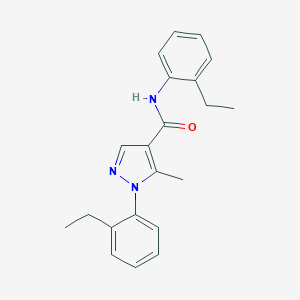
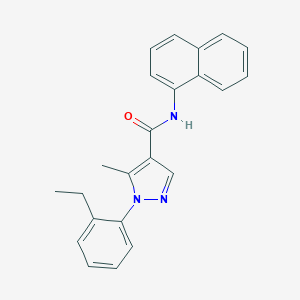
![7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B286841.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286844.png)
![3-(3,5-dimethylphenyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286846.png)
![3-(3,5-Dimethylphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286847.png)
![3-(3,5-Dimethylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286848.png)
![3-(3,5-Dimethylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286850.png)
![3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286851.png)
![6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286853.png)
![3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286854.png)